Benzyl phenylacetate
Overview
Description
Synthesis Analysis
The synthesis of benzyl phenylacetate and related compounds has been extensively studied. Deng et al. (2018) developed an unprecedented synthesis method for N-aryl substituted benzamides, showcasing the assembly of primary amines and phenylacetic acids in the presence of copper(ii) acetate, which serves as a complementary tool for the synthesis of secondary benzamides, potentially applicable in benzyl phenylacetate synthesis (Deng, Huang, & Liu, 2018). Another method involves the carbonylation of benzyl alcohol, where benzyl alcohol is carbonylated to form phenylacetic acid in the presence of rhodium chloride and methyl iodide, suggesting a pathway for the indirect synthesis of benzyl phenylacetate (Yamazaki & Masuda, 1982).
Molecular Structure Analysis
The molecular structure of benzyl phenylacetate and its analogs has been a subject of study, providing insights into their physical and chemical behavior. Urtiaga et al. (1994) conducted a study on benzyl 2-[N-benzyl-N-(p-toluenesulfonyl)amino]-2-phenylacetate, revealing detailed information about its geometry, including the hybridization of certain atoms and the overall conformation of the molecule (Urtiaga et al., 1994).
Chemical Reactions and Properties
Benzyl phenylacetate undergoes various chemical reactions, highlighting its reactivity and functional group transformations. The compound's reactivity with different catalysts and under various conditions has been explored to synthesize phenylacetic acids and benzamides, offering a glimpse into its chemical versatility. For example, the direct carbonylation of benzyl alcohol and its analogs catalyzed by palladium complexes demonstrates the compound's ability to participate in carbonylation reactions, yielding phenylacetic acid in moderate to excellent yields (Lin & Yamamoto, 1998).
Physical Properties Analysis
The physical properties of benzyl phenylacetate, such as solubility, boiling point, and melting point, are crucial for its application in various domains. However, specific studies focusing solely on the physical properties of benzyl phenylacetate were not identified in this search, suggesting a gap in the literature that future research could address.
Chemical Properties Analysis
The chemical properties of benzyl phenylacetate, including its reactivity under different conditions and with various chemicals, have been explored in the context of synthesis and chemical reactions. The electrochemical direct carboxylation of benzyl alcohols highlights the compound's chemical behavior under electrochemical conditions, providing phenylacetic acids from benzyl alcohols under mild conditions, which is relevant for understanding the chemical properties of benzyl phenylacetate and its synthesis (Senboku, Yoneda, & Hara, 2015).
Scientific Research Applications
Carbonylation Processes : Benzyl phenylacetate is used in carbonylation reactions. For instance, its carbonylation catalyzed by palladium complexes and promoted by hydrogen iodide produces phenylacetic acid in aqueous systems (Lin & Yamamoto, 1998). Another study demonstrates the carbonylation of benzyl alcohol to form phenylacetic acid using rhodium chloride and methyl iodide (Yamazaki & Masuda, 1982).
Synthesis in Microbial Metabolism : Benzyl phenylacetate is involved in the anaerobic metabolism of phenylalanine and phenylacetate in bacteria, such as Azoarcus evansii. An enzyme, phenylglyoxylate oxidoreductase, was found to be involved in this metabolic pathway (Hirsch, Schägger, & Fuchs, 1998).
Medical Applications : In medical research, benzyl phenylacetate has been used to study its effects on urea cycle disorders. It's been shown to improve prognosis by increasing waste nitrogen excretion as amino acid acylation products (Simell, Sipilä, Rajantie, Valle, & Brusilow, 1986).
Microwave-Assisted Synthesis : Research shows that benzyl phenylacetate can be synthesized efficiently under microwave irradiation in the presence of phase transfer catalysts, highlighting a method that is both rapid and solvent-free (Hui, 2008).
Electrocarboxylation in Supercritical CO2 : Benzyl phenylacetate has been studied in the context of electrocarboxylation in supercritical CO2, a process for synthesizing phenylacetic acid (Chanfreau, Cognet, Camy, & Condoret, 2008).
Antibiotic Production : It's been used in studies related to penicillin production, where the addition of phenylacetic acid to the culture medium increased total penicillin yield (Moyer & Coghill, 1947).
Safety And Hazards
Benzyl phenylacetate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . It’s also important to ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
benzyl 2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYFJEKZLFWKLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Record name | BENZYL PHENYLACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024597 | |
Record name | Benzyl phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6024597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyl phenylacetate is a clear colorless liquid with a honey-like odor. (NTP, 1992), colourless liquid with a sweet, honey-floral odour | |
Record name | BENZYL PHENYLACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/752/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
318.00 to 320.00 °C. @ 760.00 mm Hg | |
Record name | Phenylmethyl benzeneacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033251 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | BENZYL PHENYLACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | BENZYL PHENYLACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/752/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.1 (NTP, 1992) - Denser than water; will sink, 1.094-1.100 | |
Record name | BENZYL PHENYLACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/752/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Benzyl phenylacetate | |
CAS RN |
102-16-9 | |
Record name | BENZYL PHENYLACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzyl phenylacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-16-9 | |
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Record name | Benzyl phenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, phenylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzyl phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6024597 | |
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Record name | Benzyl phenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.736 | |
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Record name | BENZYL PHENYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7LDA0CIWF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Phenylmethyl benzeneacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033251 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Citations
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